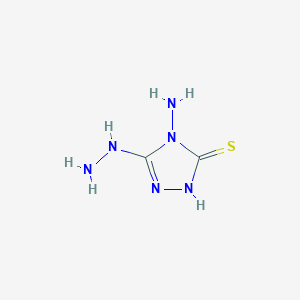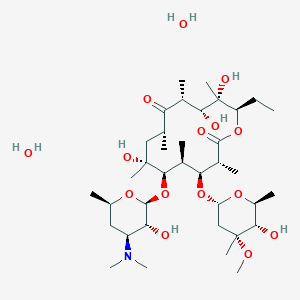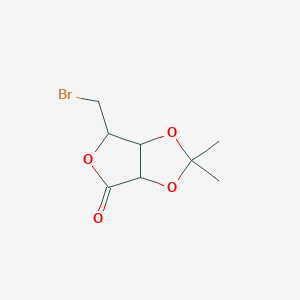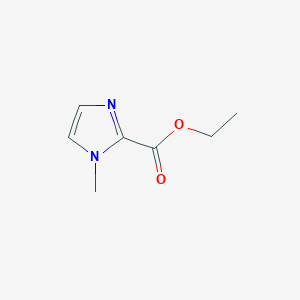
5-acetamidonaphthalene-1-sulfonyl Chloride
Overview
Description
5-Acetamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . It is a yellow solid that is used as a precursor for the synthesis of various 1-naphthalenesulfonamide compounds . This compound is known for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
5-Acetamidonaphthalene-1-sulfonyl Chloride is primarily used as a precursor to 1-naphthalenesulfonamides . These compounds are known to interact with various biological targets, depending on the specific derivative synthesized.
Mode of Action
It is known that it serves as a precursor in the synthesis of 1-naphthalenesulfonamide-based compounds . These compounds can interact with their targets in various ways, often by binding to specific receptors or enzymes and modulating their activity.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific 1-naphthalenesulfonamide derivative synthesized from it. For example, 1-naphthalenesulfonamide-based endothelin-A antagonists have been synthesized using this compound , which would impact the endothelin signaling pathway.
Result of Action
The compounds synthesized from it, such as 1-naphthalenesulfonamide-based endothelin-a antagonists, can have significant effects, such as antagonizing the action of endothelin-a, a potent vasoconstrictor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the compound is stored and used, as well as the specific conditions of the synthesis in which it is used as a precursor .
Preparation Methods
5-Acetamidonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 5-acetamidonaphthalene-1-sulfonate with chlorosulfuric acid. The reaction mixture is stirred at room temperature for 16 hours, then poured onto ice water to precipitate the product . The crude product is filtered and dried under vacuum to obtain this compound with a yield of 72% .
Chemical Reactions Analysis
5-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with nucleophiles to form 1-naphthalenesulfonamide derivatives . Common reagents used in these reactions include amines and alcohols. The major products formed from these reactions are 1-naphthalenesulfonamide compounds, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
5-Acetamidonaphthalene-1-sulfonyl chloride has several scientific research applications. It is used as a precursor for the synthesis of 1-naphthalenesulfonamide-based endothelin-A antagonists, which have potential therapeutic applications . Additionally, this compound is utilized in organic synthesis for the preparation of various sulfonamide derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
5-Acetamidonaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride and 1-naphthalenesulfonyl chloride . While these compounds share similar reactivity due to the presence of the sulfonyl chloride group, this compound is unique in its ability to form 1-naphthalenesulfonamide derivatives with specific biological activities . This uniqueness makes it valuable in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-acetamidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMTYCKLUSZRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407492 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52218-37-8 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetamidonaphthalene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)









